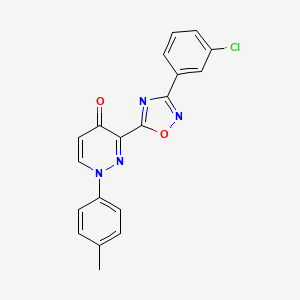

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2/c1-12-5-7-15(8-6-12)24-10-9-16(25)17(22-24)19-21-18(23-26-19)13-3-2-4-14(20)11-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAXGXYBCTXDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

Coupling with the pyridazinone core: The oxadiazole intermediate is then coupled with a pyridazinone derivative under conditions that facilitate the formation of the desired product. This often involves the use of a palladium-catalyzed cross-coupling reaction.

Introduction of the p-tolyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Formula

- Molecular Formula : C15H13ClN4O

- Molecular Weight : 300.75 g/mol

- IUPAC Name : 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one

Structural Insights

The compound features a pyridazine ring linked to an oxadiazole moiety and a chlorophenyl group, contributing to its diverse biological interactions. The presence of the chlorinated phenyl group is particularly noteworthy as halogenated compounds often exhibit enhanced biological activity.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. A study demonstrated that similar oxadiazole derivatives inhibit cancer cell proliferation by inducing apoptosis and inhibiting tubulin polymerization, suggesting a mechanism that may be applicable to this compound .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored in various studies. For instance, oxadiazole derivatives have shown effectiveness against bacterial strains and fungi. The structural characteristics of this compound may enhance its interaction with microbial targets, leading to improved efficacy against resistant strains .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Compounds with similar structures have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various oxadiazole derivatives and their evaluation against cancer cell lines. The results indicated that specific structural modifications led to enhanced potency against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

In another research article focusing on antimicrobial activities of oxadiazole derivatives, compounds were tested against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited MIC values lower than traditional antibiotics, indicating their potential as alternative therapeutic agents.

Case Study 3: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of pyridazine-based compounds found that they effectively reduced edema in animal models. This study suggests that the incorporation of oxadiazole moieties may enhance the anti-inflammatory activity of related compounds .

Mechanism of Action

The mechanism of action of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one: Similar structure with a different position of the chlorine atom.

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one: Bromine instead of chlorine.

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one: Different position of the methyl group on the tolyl ring.

Uniqueness

The uniqueness of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Biological Activity

The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-oxadiazoles , which are characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 299.73 g/mol

Anticancer Activity

Numerous studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The compound in focus has shown effectiveness against various cancer cell lines by targeting specific enzymes involved in cancer progression.

- Mechanism of Action : Research indicates that oxadiazole derivatives can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), leading to apoptosis in cancer cells. For instance, molecular docking studies have shown strong interactions between the compound and target proteins involved in cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has demonstrated potential against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, derivatives similar to the compound were tested on MCF-7 breast cancer cells. The findings revealed that these compounds increased p53 protein levels and activated caspase-3, promoting apoptosis. The IC values for these compounds ranged from 8.2 to 12.1 nM, indicating potent anticancer activity .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis showed that modifications at specific positions of the oxadiazole ring significantly affected biological activity. For example, substituents such as chlorine enhanced the compound's potency against cancer cells compared to unsubstituted analogs .

Q & A

Q. What protocols validate compound stability under varying storage conditions?

- Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. outlines degradation pathways for similar heterocycles under oxidative conditions .

- Storage Recommendations : Use desiccated, amber vials at -20°C for long-term storage, as suggested in for hydrochloride salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.